

# 4'-Bromo-4-biphenylboronic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4'-Bromo-4-biphenylboronic Acid

Cat. No.: B1274311

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## An In-Depth Technical Guide to 4'-Bromo-4-biphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Bromo-4-biphenylboronic acid**, a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in modulating bacterial communication.

## Chemical Structure and IUPAC Name

**4'-Bromo-4-biphenylboronic acid** is an organoboron compound characterized by a biphenyl scaffold, where one phenyl ring is substituted with a bromine atom and the other with a boronic acid group.

- IUPAC Name: (4'-bromo-[1,1'-biphenyl]-4-yl)boronic acid[1]
- Synonyms: 4'-bromobiphenyl-4-boronic acid, 4-Bromobiphenyl-4'-boronic acid, [4-(4-bromophenyl)phenyl]boronic acid[1], 4-(4-Bromophenyl)phenylboronic Acid[2]
- CAS Number: 480996-05-2[1]
- Molecular Formula: C<sub>12</sub>H<sub>10</sub>BBro<sub>2</sub>[1]

Chemical Structure:

(A 2D representation of the chemical structure of **4'-Bromo-4-biphenylboronic acid**)

## Physicochemical and Computed Properties

The properties of **4'-Bromo-4-biphenylboronic acid** make it suitable for various applications in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Weight	276.92 g/mol	[1]
Appearance	White to orange to green powder/crystal	[2]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	430.3 °C at 760 mmHg	[3]
Flash Point	214.0 ± 29.3 °C	[3]
Refractive Index	1.650	[3]
Polar Surface Area (PSA)	40.5 Å <sup>2</sup>	[3]
LogP (XLogP3)	1.79590	[3]

## Synthesis and Experimental Protocols

**4'-Bromo-4-biphenylboronic acid** is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for a Suzuki-Miyaura reaction utilizing a generic arylboronic acid, which is applicable to **4'-Bromo-4-biphenylboronic acid** for the synthesis of more complex biaryl compounds.

### Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

- Aryl Halide (e.g., an aryl iodide or bromide)
- **4'-Bromo-4-biphenylboronic acid**
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 5 mol%)
- Base (e.g., Potassium Carbonate [K<sub>2</sub>CO<sub>3</sub>] or Potassium Phosphate [K<sub>3</sub>PO<sub>4</sub>], 2.0 equivalents)
- Solvent (e.g., 1,4-Dioxane, Toluene, or Acetonitrile)
- Water (for aqueous base solutions)
- Inert Gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), **4'-Bromo-4-biphenylboronic acid** (1.1 equivalents), and the base (2.0 equivalents).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane) and distilled water (if using an aqueous base solution). Stir the mixture for 30 minutes at room temperature.
- **Catalyst Introduction:** Add the palladium catalyst (5 mol %) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS). The

reaction is typically complete within 18-24 hours.

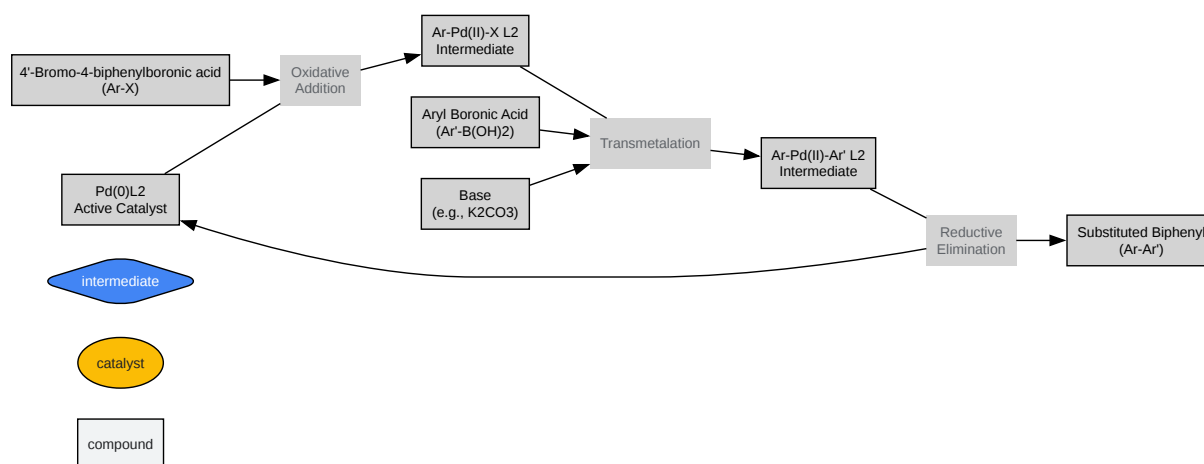
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

## Visualized Workflows and Mechanisms

Diagrams are provided below to illustrate a key synthetic pathway and a mechanism of action for this compound.

### Synthesis via Suzuki Coupling

The following diagram illustrates the catalytic cycle for the synthesis of a substituted biphenyl using **4'-Bromo-4-biphenylboronic acid** as a building block.



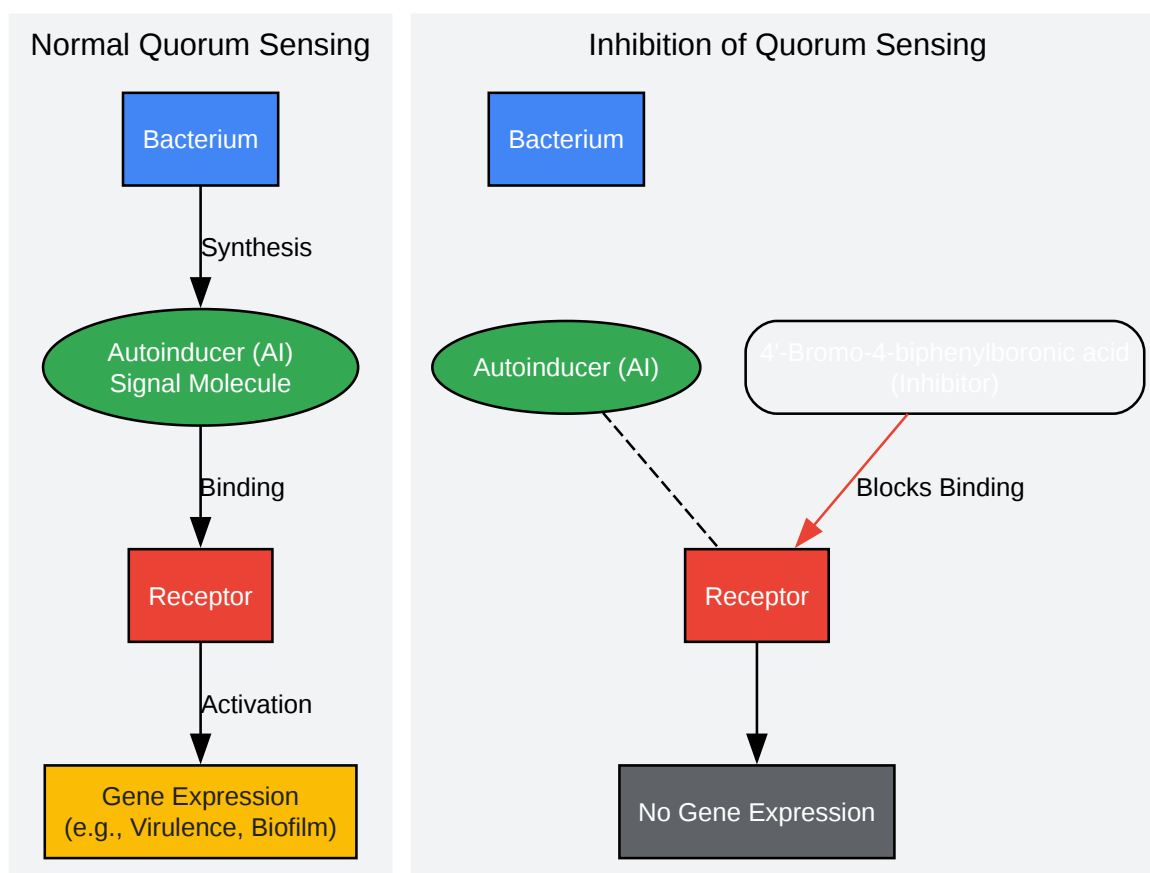
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Inhibition of Bacterial Quorum Sensing

**4'-Bromo-4-biphenylboronic acid** has been reported to inhibit autoinducer-2 (AI-2) quorum sensing in *Vibrio harveyi*[2]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. The diagram below illustrates the general principle of quorum sensing and its inhibition.

Quorum Sensing (QS) and Inhibition Mechanism



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Caption: General mechanism of quorum sensing inhibition.

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